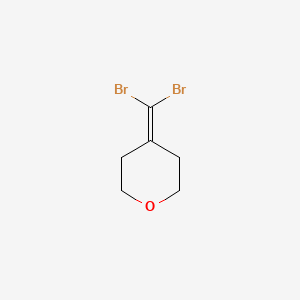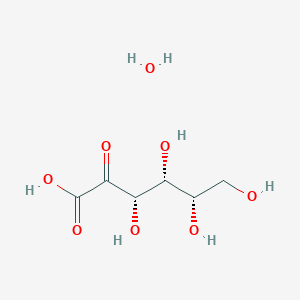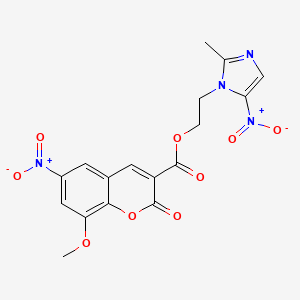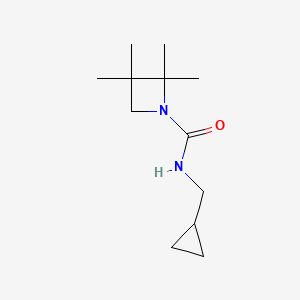![molecular formula C13H11NO6S B2881088 {2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid CAS No. 123021-83-0](/img/structure/B2881088.png)
{2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid is a unique chemical entity known for its complex structure and significant reactivity It is characterized by its methoxyphenoxy acetic acid moiety linked to a thiazolidine ring, which confers specific biochemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid typically involves multi-step organic synthesis A common method starts with the preparation of the thiazolidine ring, which is then functionalized with a methoxyphenoxy group
Industrial Production Methods
Industrial production may involve large-scale batch reactors where the compound is synthesized through controlled chemical reactions. Catalysts and specific reaction conditions, such as temperature, pressure, and solvents, are optimized to maximize yield and purity. Purification processes like crystallization and chromatography are employed to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones when oxidized.
Reduction: : Reduction reactions might involve the addition of hydrogen to the thiazolidine ring, modifying its electronic properties.
Substitution: : Commonly, nucleophilic substitution reactions occur, particularly at the methoxy or acetic acid positions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: : Peroxides, m-chloroperbenzoic acid
Reducing Agents: : Lithium aluminium hydride, hydrogen gas
Substitution Reagents: : Halides, alcohols, acids under mild to moderate temperatures
Major Products
The major products vary based on the reaction type but often include substituted thiazolidine derivatives, oxidized sulfur compounds, and various functionalized acetic acid derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid is studied for its potential as a building block in organic synthesis due to its reactive sites.
Biology
Biologically, this compound is explored for its interactions with proteins and enzymes, which can lead to the development of new biochemical tools or pharmaceuticals.
Medicine
In medical research, it is investigated for its therapeutic potential, especially in areas like antimicrobial or anti-inflammatory drug development.
Industry
Industrially, it may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism by which {2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. This binding can alter the activity of these targets, leading to various biochemical outcomes. The thiazolidine ring plays a crucial role in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid: : Shares a similar thiazolidine and (E)-methylene structure but with a benzoic acid moiety instead of methoxyphenoxy acetic acid.
2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-3,4-dimethoxyphenoxyacetic acid: : Similar structure but with additional methoxy groups.
Uniqueness
What makes {2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid unique is its combination of the thiazolidine ring with a methoxyphenoxy acetic acid moiety, providing a distinct set of chemical and biological properties not found in the closely related compounds.
Propriétés
IUPAC Name |
2-[2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6S/c1-19-8-4-2-3-7(11(8)20-6-10(15)16)5-9-12(17)14-13(18)21-9/h2-5H,6H2,1H3,(H,15,16)(H,14,17,18)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOBPJLBIJVAJP-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)O)C=C2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC(=O)O)/C=C/2\C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-ethyl-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2881007.png)





![3-{[2-(Aminomethyl)phenyl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2881014.png)


![8-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2881021.png)

![6-(4-Methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2881023.png)


